Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 3-Chloro-5-nitropicolinonitrile: Properties, Reactivity, and Applications for Advanced Research
3-Chloro-5-nitropicolinonitrile, with the Chemical Abstracts Service (CAS) number 488713-30-0, is a highly functionalized pyridine derivative that has emerged as a significant building block in modern organic synthesis.[1][2] Its strategic arrangement of a chloro, a nitro, and a cyano group on the pyridine scaffold imparts a unique and predictable reactivity profile. This makes it an exceptionally valuable intermediate for the synthesis of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical research. The presence of multiple reactive sites allows for selective, sequential modifications, providing a robust platform for generating diverse compound libraries in drug discovery programs. This guide offers a comprehensive technical overview of its chemical properties, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical and Spectroscopic Identity
A thorough understanding of a compound's physical and spectroscopic properties is fundamental for its effective use in a laboratory setting. These characteristics govern its handling, storage, reaction conditions, and analytical verification.
Physical Properties
The physical state and solubility parameters of 3-Chloro-5-nitropicolinonitrile dictate its appropriate handling and use in various solvent systems. The calculated properties provide a baseline for experimental design.
| Property | Value | Source |
| CAS Number | 488713-30-0 | [1] |
| Molecular Formula | C₆H₂ClN₃O₂ | [1] |
| Molecular Weight | 183.55 g/mol | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| Boiling Point | 354.9 ± 42.0 °C at 760 mmHg | [1] |
| Flash Point | 168.4 ± 27.9 °C | [1] |
| Storage Conditions | Room Temperature, under inert gas, away from moisture | [1][3][4] |
Spectroscopic Profile for Structural Verification
While specific spectra for this compound are not publicly available, its structure allows for the prediction of key spectroscopic features essential for its identification and characterization.[5][6][7][8]
-
¹H NMR Spectroscopy: The pyridine ring contains two protons. Due to the strong electron-withdrawing effects of the chloro, nitro, and cyano groups, these protons are expected to appear as distinct signals in the downfield region (likely > 8.0 ppm), exhibiting characteristic coupling patterns.
-
¹³C NMR Spectroscopy: The spectrum will show six distinct signals for the carbon atoms of the pyridine ring. The carbons attached to the electron-withdrawing groups (C-Cl, C-NO₂, C-CN) and the nitrile carbon itself will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands for the key functional groups:
-
C≡N (Nitrile): A sharp, intense peak around 2230 cm⁻¹.
-
NO₂ (Nitro): Two strong bands corresponding to asymmetric and symmetric stretching, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.
-
C-Cl (Chloro): Absorptions in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C and C=N: Multiple bands in the 1600-1400 cm⁻¹ region.
-
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a definitive feature for structural confirmation.
Synthesis and Chemical Reactivity
The synthetic utility of 3-Chloro-5-nitropicolinonitrile stems from the orchestrated reactivity of its functional groups. The electron-deficient nature of the pyridine ring is the dominant factor governing its chemical behavior.
Synthetic Pathways
The synthesis of functionalized nitropyridines often involves multi-step processes that build upon simpler pyridine precursors. Common strategies include the nitration of a corresponding chloropicoline followed by oxidation and conversion to the nitrile, or the direct halogenation and nitration of a pyridine-2-carbonitrile scaffold. For instance, processes for related compounds often start with precursors like 2-hydroxy-5-nitropyridine, followed by strategic halogenation steps.[9] Another approach involves the reduction of a nitro group to an amine, diazotization, and subsequent substitution to introduce the desired functionality.[10]
Key Reaction Pathways and Mechanistic Insights
The true value of 3-Chloro-5-nitropicolinonitrile as a synthetic intermediate is revealed through its reactivity. The electron-withdrawing nitro and cyano groups render the pyridine ring highly electrophilic, activating the C3-chloro substituent for nucleophilic aromatic substitution (SₙAr). This is the cornerstone of its application in building molecular complexity.
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Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C3 position is an excellent leaving group. It can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This reaction is the primary method for introducing new functional groups and building out the molecular scaffold. The strong electron-withdrawing nature of the nitro and cyano groups stabilizes the intermediate Meisenheimer complex, facilitating the substitution reaction.[11]
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an aniline derivative under various conditions (e.g., using SnCl₂, H₂/Pd-C, or sodium dithionite). This transformation is critical as it unmasks a nucleophilic amino group, which can then be used for a host of subsequent reactions, such as amide bond formation, sulfonylation, or diazotization, providing a secondary vector for diversification.[9][10]
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Manipulation of the Nitrile Group: The nitrile group offers further opportunities for chemical modification. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide. Alternatively, it can be reduced to a primary amine (aminomethyl group). The incorporation of nitrile groups is a recognized strategy in drug design to enhance binding affinity and modulate pharmacokinetic properties.[12]
Caption: Key reactivity pathways of 3-Chloro-5-nitropicolinonitrile.
Applications in Drug Discovery and Development
Chlorine-containing heterocyclic compounds are prevalent in pharmaceuticals, with over 250 FDA-approved drugs featuring this halogen.[13][14] Chlorine can enhance membrane permeability, improve metabolic stability, and participate in crucial binding interactions with biological targets. 3-Chloro-5-nitropicolinonitrile serves as a quintessential example of a versatile scaffold for leveraging these benefits.
Its structure is a precursor to a multitude of more complex molecules. For example, related 2-chloro-3-nitropyridine derivatives are used in the synthesis of GPR40 receptor activators and Syk inhibitors.[10] The general synthetic logic involves using the chloro- and nitro- groups as handles for sequential chemical modifications to build the final active pharmaceutical ingredient (API).[9] The ability to perform a nucleophilic substitution at the chlorine, followed by reduction of the nitro group to an amine for further elaboration, is a powerful and field-proven two-step strategy in medicinal chemistry for rapidly generating analogs for structure-activity relationship (SAR) studies.[13]
Safety, Handling, and Storage
As a highly reactive and potentially hazardous chemical, strict adherence to safety protocols is mandatory when handling 3-Chloro-5-nitropicolinonitrile. The information below is synthesized from available Safety Data Sheets (SDS).[3]
GHS Hazard Classification
This compound is classified as acutely toxic and an irritant. It is also very toxic to aquatic life.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects |
Data compiled from TCI Chemicals SDS.[3]
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is critical to minimize exposure risk.
Caption: A workflow for the safe handling of 3-Chloro-5-nitropicolinonitrile.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.[3]
-
If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do not induce vomiting.[3][15]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor.[3]
-
If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell. Remove all contaminated clothing immediately.[3]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. The product should be stored locked up and preferably under an inert gas to prevent degradation.[3]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.[3]
Conclusion
3-Chloro-5-nitropicolinonitrile is a potent and versatile chemical intermediate with a well-defined reactivity profile that makes it highly valuable for researchers in drug discovery and fine chemical synthesis. The strategic positioning of its chloro, nitro, and nitrile functional groups on an electron-deficient pyridine ring provides multiple, predictable handles for molecular elaboration. By leveraging nucleophilic aromatic substitution and subsequent transformations of the nitro and nitrile moieties, chemists can efficiently construct diverse and complex molecular libraries. While its reactivity makes it a powerful synthetic tool, it also necessitates strict adherence to safety and handling protocols. A comprehensive understanding of its properties, as detailed in this guide, is essential for its safe and effective application in advancing chemical and pharmaceutical research.
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